molecular formula C7H3BrClFO B1333830 2-Bromo-4-fluorobenzoyl chloride CAS No. 95383-36-1

2-Bromo-4-fluorobenzoyl chloride

Cat. No.: B1333830
CAS No.: 95383-36-1
M. Wt: 237.45 g/mol
InChI Key: AXZRUTPBQMAWLP-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluorobenzoyl chloride can be synthesized through a multi-step reaction process. One common method involves the following steps:

    Starting Material: 4-Bromo-2-fluorobenzoic acid.

    Reaction with Thionyl Chloride: The 4-Bromo-2-fluorobenzoic acid is reacted with thionyl chloride (SOCl2) to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reaction with amines in the presence of a base such as triethylamine.

    Alcohols: Reaction with alcohols under acidic or basic conditions.

    Thiols: Reaction with thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-Bromo-4-fluorobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The combination of these substituents allows for selective reactions and the formation of specific products that are valuable in various applications .

Properties

IUPAC Name

2-bromo-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZRUTPBQMAWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382598
Record name 2-bromo-4-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95383-36-1
Record name 2-Bromo-4-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95383-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-4-fluorobenzoic acid (1.533 g, 7 mmol, commercially available from e.g. Sigma-Aldrich, Apollo or Fluorochem) in dichloromethane (DCM) (40 mL) was cooled to 0° C., before oxalyl chloride (0.674 mL, 7.70 mmol) and a few drops of DMF (cat.) were added. The solution was then stirred under argon for 3 hours. The solvent was then evaporated in vacuo and the remaining residue was azeotroped with toluene (2×20 mL) to yield the product in 1.645 g.
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Synthesis routes and methods II

Procedure details

A suspension of 2-bromo-4-fluorobenzoic acid (6.87 g, 31.37 mmol) in dichloromethane (70 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with a 2M solution of oxalyl chloride in dichloromethane (1.16 equivalents). After gas evolution subsided, the reaction mixture was refluxed for an additional 25 minutes and then the solution was evaporated to dryness in vacuo. The crude acid chloride was used as such in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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